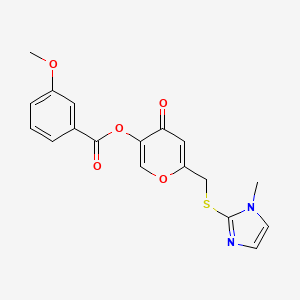

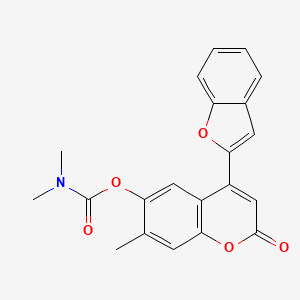

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . This colorless liquid is a component of coal tar . Benzofuran is the structural nucleus (parent compound) of many related compounds with more complex structures .

Synthesis Analysis

Benzofurans can be prepared by various methods in the laboratory . Notable examples include:- A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .

- An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using 10 mol% (diacetoxyiodo)benzene [PhI(OAc)2] as catalyst in the presence of m-chloroperbenzoic acid provides 2-arylbenzofurans in good to excellent yields .

Molecular Structure Analysis

The molecular structure of benzofuran consists of a fused ring system made up of a benzene ring and a furan ring .Chemical Reactions Analysis

Benzofuran can undergo various chemical reactions, including metal-free cyclization and iodine(III)-catalyzed oxidative cyclization .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzofuran, some properties include a density of 1.3±0.1 g/cm³, boiling point of 482.7±45.0 °C at 760 mmHg, and a flash point of 245.7±28.7 °C .Applications De Recherche Scientifique

Antimycobacterial Properties

- A study highlighted the synthesis of various furo[3,2-f]chromenes derivatives, including analogs of 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate, exploring their potential as selective in vitro inhibitors of mycobacterial growth. These compounds showed significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, with some analogs being notably more active than the initial hit (Alvey et al., 2008).

Synthesis and Characterization

- Research has been conducted on the oxidation of 2H-chromenes, which includes compounds structurally related to the chemical . These studies provide insights into the synthesis and transformation of chromanes and benzofurans, expanding the understanding of their chemical properties (Ahmad & Silva, 2012).

- Another study focused on the synthesis of 2H-chromenes via the cycloisomerization of substituted aryl propargyl ethers, a process that is relevant to the understanding of the synthesis mechanisms of related compounds (Lykakis et al., 2011).

Molecular and Spectroscopic Studies

- A comprehensive analysis of the dipole moments of similar coumarin derivatives was conducted, providing valuable data on their electronic absorption and fluorescence spectra. This research aids in understanding the spectral properties of related compounds (Evale et al., 2009).

- A computational study on a similar benzofuran coumarin derivative was conducted to investigate its molecular orbital structure, theoretical bandgap energy, and electrostatic potential maps. These findings are crucial for understanding the electronic properties of related compounds (Mallikarjunaiah et al., 2021).

Applications in Electrochemistry

- An electrochemical study of a benzofuran derivative explored its potential in modified electrodes for detecting hydrazine, showcasing the application of these compounds in sensor technology (Mazloum‐Ardakani & Khoshroo, 2013).

Miscellaneous Applications

- Research on the synthesis of benzofuran derivatives, including an investigation into the microwave-assisted synthesis of Schiff base structures, highlights the versatility and potential applications of these compounds in various fields, such as anti-inflammatory and antibacterial agents (Chavan & Hosamani, 2018).

Orientations Futures

Propriétés

IUPAC Name |

[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-12-8-18-14(10-17(12)27-21(24)22(2)3)15(11-20(23)26-18)19-9-13-6-4-5-7-16(13)25-19/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECNNLAODLMFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC(=O)N(C)C)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(thiophen-3-yl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2654001.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2654004.png)

![1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one](/img/structure/B2654006.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide](/img/structure/B2654008.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2654012.png)

![2-methoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2654014.png)

![4-((2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2654016.png)

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2654021.png)